molecular formula C6H12ClNO2 B12958322 Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride

Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride

Katalognummer: B12958322
Molekulargewicht: 165.62 g/mol
InChI-Schlüssel: GGIKHRPRPONWLF-SCBRTWSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with an amino group and an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Amination: The introduction of the amino group can be accomplished via nucleophilic substitution reactions. For instance, the cyclopropane derivative can be treated with an amine under suitable conditions to replace a leaving group with an amino group.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.

Wirkmechanismus

The mechanism by which Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing binding interactions and reactivity. The amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can be compared with other cyclopropane derivatives, such as:

    1-amino-2-methylcyclopropane-1-carboxylic acid: This compound differs by having a methyl group instead of an ethyl group, which can affect its steric and electronic properties.

    1-amino-2-phenylcyclopropane-1-carboxylic acid: The presence of a phenyl group introduces aromaticity, which can significantly alter the compound’s reactivity and interactions.

    1-amino-2-hydroxycyclopropane-1-carboxylic acid: The hydroxyl group can participate in additional hydrogen bonding, influencing the compound’s solubility and reactivity.

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C6H12ClNO2

Molekulargewicht

165.62 g/mol

IUPAC-Name

(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+;/m0./s1

InChI-Schlüssel

GGIKHRPRPONWLF-SCBRTWSOSA-N

Isomerische SMILES

CC[C@H]1C[C@@]1(C(=O)O)N.Cl

Kanonische SMILES

CCC1CC1(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.